
Pilaralisib
准备方法
Pilaralisib 是通过一系列化学反应合成的,这些反应涉及其核心结构的形成以及随后为了增强其选择性和效力而进行的修饰。合成路线通常包括以下步骤:
核心结构的形成: 第一步涉及核心结构的合成,包括形成关键键和官能团。
官能团修饰:
化学反应分析
科学研究应用
作用机制
Pilaralisib 通过选择性抑制磷脂酰肌醇-3-激酶 (PI3K) 的活性发挥作用。PI3K 途径在人类肿瘤中经常被激活,促进肿瘤细胞生长、存活和对化学疗法和放疗的抵抗。通过抑制 PI3K,this compound 打破了这条途径,导致肿瘤细胞增殖减少,凋亡(程序性细胞死亡)增加。This compound 的分子靶标包括 PI3K 的催化亚基,这些亚基参与了下游信号分子(如 AKT 和 mTOR)的磷酸化 .
相似化合物的比较
Pilaralisib 属于一类称为 PI3K 抑制剂的化合物。类似的化合物包括:
阿培利西布: PI3Kα 亚型的选择性抑制剂,已获批准用于治疗乳腺癌。
沃克西利西布: PI3K 和 mTOR 的双重抑制剂,正在研究其在各种癌症中的潜力。
伊德利西布: PI3Kδ 亚型的选择性抑制剂,用于治疗慢性淋巴细胞白血病和滤泡性淋巴瘤 .
This compound 独特之处在于它能够抑制 PI3K 的多种亚型(α、β、γ 和 δ),使其成为具有广泛治疗潜力的多功能且有效的抑制剂 .
生物活性
Pilaralisib (SAR245408, XL147) is a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has been investigated for its biological activity in various cancer types. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, safety profiles, and efficacy based on clinical trials and preclinical studies.
This compound targets the PI3K signaling pathway, which is crucial for regulating cellular processes such as growth, proliferation, and survival. PI3K consists of several isoforms, with p110α, p110β, p110γ, and p110δ being the primary targets in cancer therapy. Inhibition of these isoforms can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells.
Pharmacokinetics
This compound exhibits distinct pharmacokinetic properties depending on its formulation (capsule vs. tablet). Key pharmacokinetic parameters are summarized in the table below:
Parameter | Capsule Formulation | Tablet Formulation |
---|---|---|
Maximum Tolerated Dose (MTD) | 600 mg QD | 400 mg QD |
Area Under Curve (AUC) | Varies by dose | Higher at 400 mg than capsule |
Time to Maximum Concentration (Tmax) | Not specified | Not specified |
Elimination Half-Life | Not specified | Not specified |
Phase I Trials
- Monotherapy in Advanced Solid Tumors :
- Combination Therapy :
- Hematologic Malignancies :
Preclinical Studies
Preclinical investigations have shown that this compound effectively slows tumor growth or induces tumor shrinkage across various cancer models, including breast, lung, ovarian, and prostate cancers . It has also been noted to enhance the effects of other chemotherapeutic agents, indicating potential for combination therapies.
Case Studies
- Case Study 1 : A patient with advanced non-small cell lung cancer treated with this compound showed a partial response after treatment, highlighting its potential effectiveness in specific tumor types .
- Case Study 2 : In a cohort of CLL patients, significant reductions in plasma cytokines were observed following treatment with this compound, suggesting its role in modulating immune responses .
属性
IUPAC Name |
2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINPEPAQOBZPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025731 | |
Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pilaralisib is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). Activation of PI3K is a frequent event in human tumors, promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of PI3K has been shown to inhibit growth and induce apoptosis (programmed cell death) in tumor cells. | |
Record name | Pilaralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
934526-89-3 | |
Record name | Pilaralisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934526-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pilaralisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934526893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pilaralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 934526-89-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PILARALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ES45KTMK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。